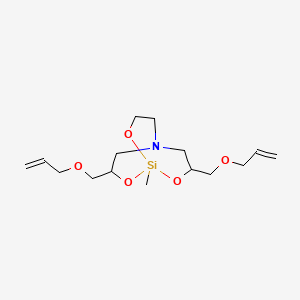
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-methyl-3,7-bis((2-propenyloxy)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8,9-Trioxa-5-aza-1-silabicyclo(333)undecane, 1-methyl-3,7-bis((2-propenyloxy)methyl)- is a complex organosilicon compound It belongs to the class of silatranes, which are known for their unique tricyclic structure and significant biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-methyl-3,7-bis((2-propenyloxy)methyl)- typically involves the reaction of silatrane HSi(OCH₂CH₂)₃N with various mercury (II) salts such as HgX₂ (where X can be OCOMe, OCOCF₃, OCOCCl₃, SCN, or Br). This reaction affords the corresponding 1-substituted silatranes in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-methyl-3,7-bis((2-propenyloxy)methyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with different reagents to form 1-substituted silatranes.
Oxidation and Reduction: These reactions can modify the oxidation state of the silicon atom, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include mercury (II) salts, which facilitate the substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.
Major Products
The major products formed from these reactions are 1-substituted silatranes, which have various applications in different fields .
Scientific Research Applications
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-methyl-3,7-bis((2-propenyloxy)methyl)- has several scientific research applications:
Chemistry: It is used as a reagent for the synthesis of other organosilicon compounds.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-methyl-3,7-bis((2-propenyloxy)methyl)- exerts its effects involves its interaction with molecular targets such as enzymes. For example, as a reversible cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine . This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane
- 1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane
- 1-Chloromethyl-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane
Uniqueness
What sets 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-methyl-3,7-bis((2-propenyloxy)methyl)- apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable for specialized applications in research and industry.
Properties
CAS No. |
225504-94-9 |
|---|---|
Molecular Formula |
C15H27NO5Si |
Molecular Weight |
329.46 g/mol |
IUPAC Name |
1-methyl-3,7-bis(prop-2-enoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C15H27NO5Si/c1-4-7-17-12-14-10-16-6-9-19-22(3,20-14)21-15(11-16)13-18-8-5-2/h4-5,14-15H,1-2,6-13H2,3H3 |
InChI Key |
RIJXUGZJVFAWFI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]12OCCN(CC(O1)COCC=C)CC(O2)COCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


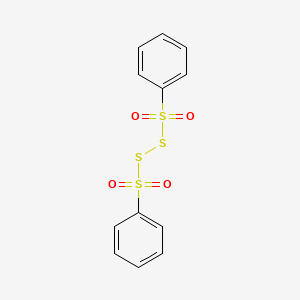
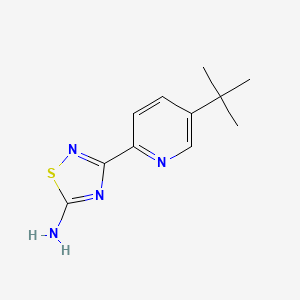
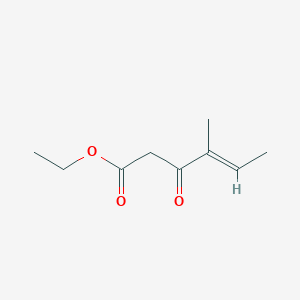
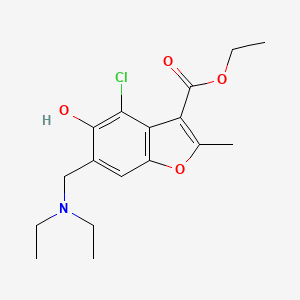
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-ethylcarbamate;chloride](/img/structure/B13754201.png)

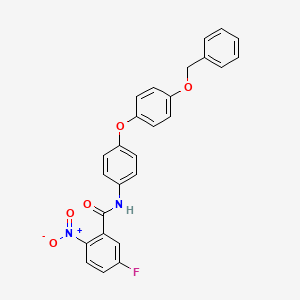
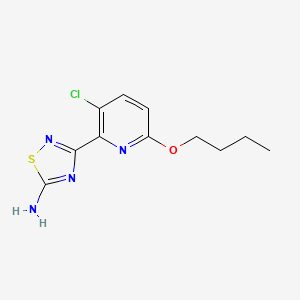
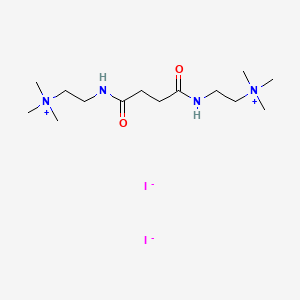
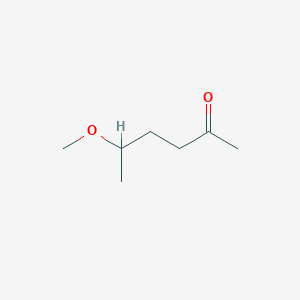
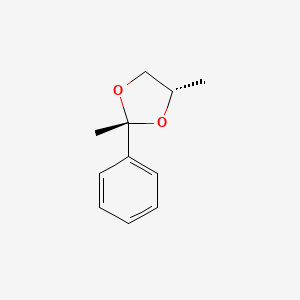
![N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide](/img/structure/B13754273.png)
![Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate](/img/structure/B13754277.png)

